molecular formula C17H17N3O4S B12640065 N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 919787-23-8

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B12640065
CAS No.: 919787-23-8
M. Wt: 359.4 g/mol
InChI Key: BOSMQMLUFMDEBH-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a sulfonamide group, which is known for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-methylindole with 2-bromoethylamine to form the intermediate N-(2-bromoethyl)-1-methylindole. This intermediate is then reacted with 4-nitrobenzenesulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This dual interaction can lead to the modulation of biological pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Known for its antiviral activity.

    N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.

Uniqueness

N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of an indole moiety and a sulfonamide group, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .

Properties

CAS No.

919787-23-8

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-19-12-13(16-4-2-3-5-17(16)19)10-11-18-25(23,24)15-8-6-14(7-9-15)20(21)22/h2-9,12,18H,10-11H2,1H3

InChI Key

BOSMQMLUFMDEBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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